2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is an aryl sulfide.
Scientific Research Applications
Antibacterial and Antifungal Activity
A study by Demchenko et al. (2021) focused on synthesizing a range of quaternary salts derived from 3-aryl-6, 7-dihydro-5H-pyrrolo[1,2-a]imidazoles, including variants similar to the compound . The synthesized compounds demonstrated significant antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Escherichia coli, highlighting potential applications in combating microbial infections (Demchenko et al., 2021).
Synthesis of Nitro Derivatives
Kavina et al. (2018) explored the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, leading to the synthesis of various nitro derivatives. These derivatives are essential for further chemical modifications and have potential applications in the development of new compounds with varied biological activities (Kavina et al., 2018).
Synthesis Methodologies
Further, Kavina et al. (2018) described methods for synthesizing various derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, providing valuable insights into the chemical modification and potential applications of these compounds in various fields, including medicinal chemistry (Kavina et al., 2018).
Functionalization for Drug Development
Gallagher and Adams (1989) demonstrated the activation and functionalization of 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles, which could be crucial for developing new pharmaceutical compounds with improved efficacy and specificity (Gallagher & Adams, 1989).
properties
Product Name |
2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
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Molecular Formula |
C13H14N2S |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
2-benzylsulfanyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C13H14N2S/c1-2-5-11(6-3-1)10-16-13-9-15-8-4-7-12(15)14-13/h1-3,5-6,9H,4,7-8,10H2 |
InChI Key |
MVZRNZSNBHONEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2C1)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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